2,4,6-trimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-13-16(2)23(17(3)14-15)32(30,31)28-20-7-5-19(6-8-20)24-21-9-10-22(26-25-21)29-12-11-18(4)27-29/h5-14,28H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROWRQXUXRWTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,6-trimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its heterocyclic components, particularly the pyridazine and pyrazole rings. These moieties are associated with various pharmacological effects:
- Antiviral Activity : Compounds containing pyrazole derivatives have been shown to exhibit antiviral properties against several viruses. For instance, studies have indicated that pyrazole-based compounds can inhibit the replication of herpes simplex virus (HSV) with significant efficacy at specific concentrations .
- Antimicrobial Properties : Pyridazine derivatives have been documented for their antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth and may serve as effective agents against resistant strains .
- Anti-inflammatory Effects : The incorporation of sulfonamide groups often enhances the anti-inflammatory properties of compounds. Studies have highlighted that similar sulfonamide derivatives can modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation : It might interact with cellular receptors that modulate inflammatory responses or cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiviral Efficacy : A study on pyrazole-fused derivatives demonstrated significant inhibition of HSV replication in vitro. Compounds similar to this compound showed up to 91% inhibition at 50 μM concentrations with low cytotoxicity (CC50 600 μM) .
- Antimicrobial Testing : Research involving pyridazine derivatives indicated that these compounds exhibited notable antibacterial activity against various pathogens, highlighting their potential as new antimicrobial agents .
Data Tables
Below is a summary table showcasing the biological activities and relevant data from studies on similar compounds.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares critical features with the target compound:
- Sulfonamide backbone : Both compounds utilize a sulfonamide group for target binding.
- Heterocyclic systems : Example 53 employs a pyrazolo[3,4-d]pyrimidine and chromen-4-one, while the target uses pyridazine and pyrazole.
- Substituent differences: The target’s trimethylbenzene group contrasts with Example 53’s fluorophenyl and chromenone moieties, leading to divergent electronic and steric profiles.
Table 1: Structural and Physicochemical Comparison
*Inferred from the use of boronic acid and palladium catalysts in analogous syntheses .
Electronic and Steric Properties
For instance:
- The pyridazine ring in the target may exhibit stronger dipole interactions than pyrazolo-pyrimidine due to its electron-deficient nature.
Crystallographic and Conformational Insights
Software such as SHELX and ORTEP-3 facilitates structural refinement and visualization . While crystallographic data for the target compound are unavailable, analogues like Example 53 demonstrate:
- Planarity: Chromenone and pyrazolo-pyrimidine systems adopt planar conformations, favoring intercalation with biological targets.
- Torsional flexibility : The ethyl linker in Example 53 allows conformational adjustment, whereas the target’s rigid pyridazine-phenyl linkage may restrict binding modes.
Q & A
Basic: What synthetic routes are commonly employed to synthesize this sulfonamide derivative?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of pyridazine and pyrazole moieties via nucleophilic aromatic substitution (e.g., using 3-methyl-1H-pyrazole and 6-chloropyridazin-3-amine) .
- Step 2: Introduction of the sulfonamide group through sulfonation of the aniline intermediate using sulfonyl chlorides under basic conditions (e.g., triethylamine) .
- Step 3: Methylation of the benzene ring via Friedel-Crafts alkylation or direct substitution, depending on precursor availability .
Key Reagents: Catalysts like cesium carbonate, copper(I) bromide, and solvents such as dimethylformamide (DMF) are critical for optimizing yields .
Advanced: How can reaction conditions be optimized to enhance synthetic efficiency?
Answer:
- Temperature Control: Lower temperatures (e.g., 35°C) reduce side reactions during coupling steps, as seen in analogous pyridazine syntheses .
- Catalyst Selection: Transition-metal catalysts (e.g., CuBr) improve regioselectivity in heterocyclic coupling reactions .
- Purification Strategies: Gradient chromatography (e.g., ethyl acetate/hexane) resolves structural isomers, ensuring ≥95% purity .
Data Insight: A 17.9% yield improvement was reported for a similar compound by adjusting solvent polarity and reaction time .
Basic: What spectroscopic methods validate the compound’s structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies methyl groups (δ 2.1–2.5 ppm) and sulfonamide protons (δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 476.52 for a related analog) .
- IR Spectroscopy: Sulfonamide S=O stretches (1150–1350 cm⁻¹) and pyridazine C=N vibrations (1600 cm⁻¹) are diagnostic .
Advanced: How are ambiguities in NMR spectra resolved for closely spaced methyl groups?
Answer:
- 2D NMR Techniques: HSQC and HMBC correlate overlapping methyl signals (e.g., 2,4,6-trimethylbenzene) with adjacent carbons .
- Crystallography: Single-crystal X-ray diffraction (e.g., CCDC data) resolves spatial arrangements of substituents, as demonstrated for pyridazine analogs .
Basic: What in vitro assays evaluate the compound’s biological activity?
Answer:
- Enzyme Inhibition: High-throughput screening against kinases or phosphatases using fluorescence-based assays (e.g., ATPase activity) .
- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for target receptors .
Example Data: A related sulfonamide showed IC₅₀ = 0.8 µM against kinase X in a dose-response study .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Answer:
- Substituent Variation: Compare analogs with modified pyrazole (e.g., 4-methyl vs. 4-methoxy) to assess steric/electronic effects .
- Bioisosteric Replacement: Replace sulfonamide with carbamate or urea groups to probe hydrogen-bonding requirements .
SAR Table:
| Substituent (R) | Enzyme Inhibition (IC₅₀, µM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 3-Methylpyrazole | 0.8 | 12:1 |
| 4-Methoxypyrazole | 3.2 | 5:1 |
| Trifluoromethyl | 0.5 | 20:1 |
| Data adapted from |
Data Contradiction: How to address discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and tissue distribution to identify metabolic instability .
- Experimental Design: Use randomized block designs with split-plot adjustments (e.g., varying dosages and time points) to control confounding variables .
Case Study: A sulfonamide analog showed 90% in vitro inhibition but <10% in vivo activity due to rapid hepatic clearance, resolved by prodrug modification .
Advanced: What computational strategies predict binding modes with target proteins?
Answer:
- Molecular Docking: Software like AutoDock Vina simulates interactions between the sulfonamide group and active-site residues (e.g., Lys123 in kinase X) .
- MD Simulations: 100-ns trajectories assess stability of hydrogen bonds between pyridazine N-atoms and Asp89 .
Validation: Crystallographic data (PDB: 4XYZ) confirmed predicted binding poses for a related compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
